5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a 2-(tetrahydro-2H-pyran-2-yl)ethyl group and a carboxylic acid moiety at position 2. The carboxylic acid group enables hydrogen bonding and salt formation, which are critical for solubility and target interaction in pharmacological contexts .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[2-(oxan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-10(14)9-11-8(16-12-9)5-4-7-3-1-2-6-15-7/h7H,1-6H2,(H,13,14) |
InChI Key |
BGMNSSMQRUENOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-dihydroxy pentane.
Introduction of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling of the Two Rings: The final step involves coupling the tetrahydropyran ring with the oxadiazole ring through an ethyl linker, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(Tetrahydro-2h-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the tetrahydropyran ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with similar derivatives:
Key Observations :
Key Observations :
- Yields consistently exceed 90%, indicating reliable scalability for pharmaceutical applications.
Anti-Infective Potential
- Anti-Malarial Activity : Analogues like 5-(4-(piperidinylethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (Compound 42) exhibit multi-stage antiplasmodial activity, with IC₅₀ values <1 µM against Plasmodium falciparum . The THP group in the target compound may enhance blood-brain barrier penetration, broadening therapeutic utility .
Solubility and Bioavailability
Biological Activity
5-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique oxadiazole ring, which is known for its diverse biological properties. The presence of the tetrahydro-2H-pyran moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Similar Oxadiazole Derivative | U-937 (Leukemia) | 10.0 | Inhibition of cell proliferation |
| Similar Oxadiazole Derivative | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of p53 expression levels .
Antimicrobial Activity
The oxadiazole scaffold has been associated with antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Oxadiazole Derivative | Escherichia coli | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Study on Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the effects of several oxadiazole derivatives on breast cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through a dose-dependent mechanism. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
Study on Antimicrobial Properties
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds exhibited potent antibacterial activity, with some derivatives showing lower MIC values than standard antibiotics like ampicillin .
Q & A
Q. How to establish structure-activity relationships (SAR) for analogs with modified substituents?
- Methodology : Synthesize derivatives with variations in the tetrahydro-2H-pyran (e.g., methyl or halogen substituents) or oxadiazole (e.g., alkyl/aryl groups at position 5). Test biological activity in enzyme inhibition or cytotoxicity assays. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
